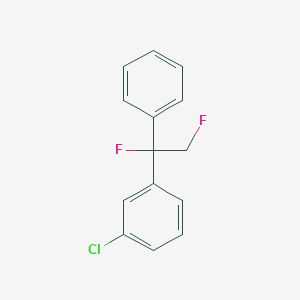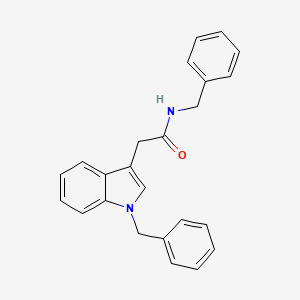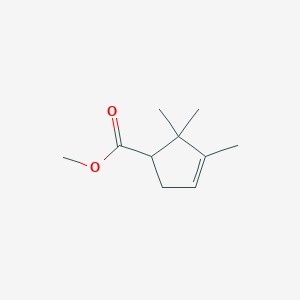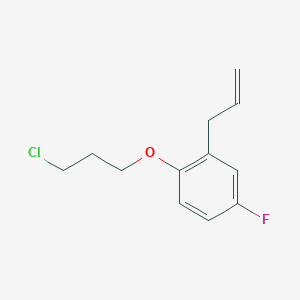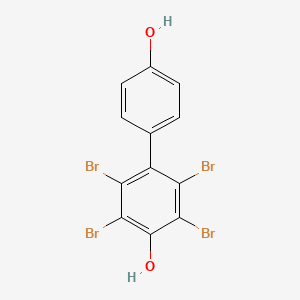![molecular formula C5H7ClN4OS B14619629 {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride CAS No. 57235-86-6](/img/structure/B14619629.png)
{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride is a chemical compound that features a tetrazole ring, a sulfanyl group, and an acetyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride typically involves the reaction of 5-methyl-2H-tetrazole with a suitable sulfanylating agent, followed by acetylation with acetyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cycloaddition Conditions: Elevated temperatures and the presence of catalysts
Major Products
Substitution Products: Various amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Cycloaddition Products: New heterocyclic compounds
科学研究应用
Chemistry
In organic synthesis, {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development and as a tool in biochemical studies .
Industry
In the materials science field, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
作用机制
The mechanism of action of {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Tetrazole Derivatives: Compounds like 5-methyl-2H-tetrazole and its various substituted forms.
Sulfanyl Acetyl Chlorides: Compounds with similar sulfanyl and acetyl chloride functionalities.
Uniqueness
Its tetrazole ring provides stability and biological activity, while the sulfanyl and acetyl chloride groups offer versatile reactivity for synthetic applications .
属性
CAS 编号 |
57235-86-6 |
|---|---|
分子式 |
C5H7ClN4OS |
分子量 |
206.65 g/mol |
IUPAC 名称 |
2-[(5-methyltetrazol-2-yl)methylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C5H7ClN4OS/c1-4-7-9-10(8-4)3-12-2-5(6)11/h2-3H2,1H3 |
InChI 键 |
HHHQIMZSACBPOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(N=N1)CSCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


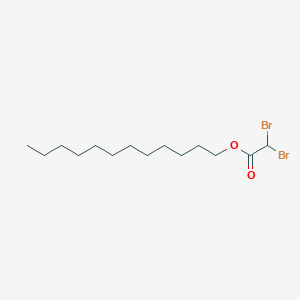


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)



